7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
Overview
Description
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a bromophenyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and 4-propyl-2H-chromen-2-one.
Esterification: The 4-bromophenylacetic acid is esterified with an appropriate alcohol to form the corresponding ester.
Condensation: The ester is then condensed with 4-propyl-2H-chromen-2-one under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- 7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
Uniqueness
- Bromine Substitution : The presence of the bromine atom in 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
- Biological Activity : The bromine-substituted compound may exhibit unique biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO4/c1-2-3-14-10-20(23)25-19-11-16(8-9-17(14)19)24-12-18(22)13-4-6-15(21)7-5-13/h4-11H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUDJJDNSNZMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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